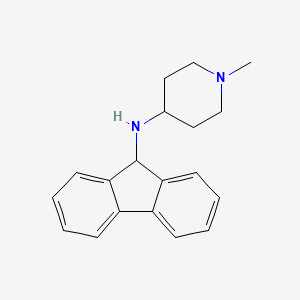![molecular formula C25H36O2 B5114614 1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene](/img/structure/B5114614.png)
1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with tert-butyl groups and a pentoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction produces tert-butylbenzene, which is then further reacted with other reagents to introduce the pentoxy chain and additional tert-butyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The tert-butyl groups and pentoxy chain may influence the compound’s solubility, stability, and overall bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: A simpler aromatic hydrocarbon with a single tert-butyl group attached to the benzene ring.
sec-Butylbenzene: An isomer of butylbenzene with a different arrangement of the butyl group.
iso-Butylbenzene: Another isomer with a branched butyl group attached to the benzene ring.
Uniqueness
1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene is unique due to its complex structure, which includes multiple tert-butyl groups and a pentoxy chain
Eigenschaften
IUPAC Name |
1-tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-24(2,3)20-14-8-10-16-22(20)26-18-12-7-13-19-27-23-17-11-9-15-21(23)25(4,5)6/h8-11,14-17H,7,12-13,18-19H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMGIBMUKMIRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCOC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3,5-dimethoxybenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5114538.png)

![5-(4-morpholinylcarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole](/img/structure/B5114546.png)
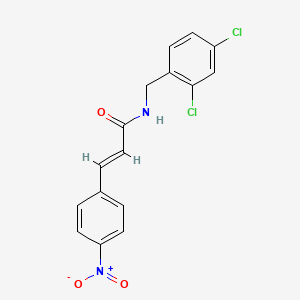
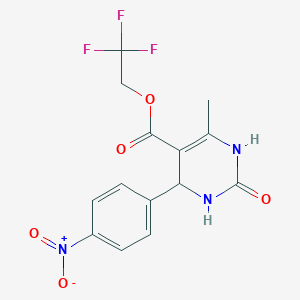
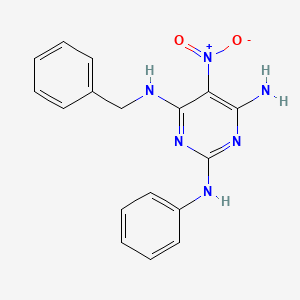
![[1-(3-butenoyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5114570.png)
![ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5114587.png)
![9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole](/img/structure/B5114593.png)
![(2E)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)acrylamide](/img/structure/B5114601.png)
![(5Z)-5-[[3-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5114619.png)
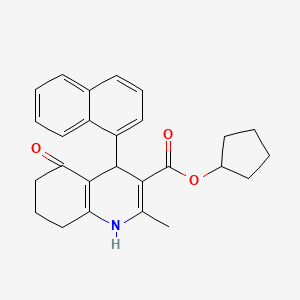
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5114644.png)
